Piperazine Phosphate
Description
Piperazine phosphate (C₄H₁₀N₂·H₃PO₄·H₂O) is a pharmaceutical salt formed by combining piperazine, a heterocyclic amine, with phosphoric acid. It is widely used as an anthelmintic agent, particularly against Ascaris lumbricoides and Enterobius vermicularis infections . The compound’s efficacy arises from its ability to paralyze parasites by blocking neuromuscular junctions . This compound is administered orally, often in tablet form, with a recommended dosage of 500 mg of piperazine hydrate equivalent per tablet . Its stability and solubility in aqueous media (e.g., 520 mg of this compound ≈ 500 mg of piperazine hydrate) make it suitable for formulation .
Structure
2D Structure
Properties
IUPAC Name |
phosphoric acid;piperazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGABIJVFLPSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18534-18-4, 14538-56-8 | |
| Record name | Piperazine, phosphate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine phosphate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PIPERAZINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Early Approaches to Piperazine Phosphate Synthesis
Traditional methods for synthesizing this compound relied on water as the primary solvent, where phosphoric acid and piperazine were combined under aqueous conditions. This approach, while straightforward, suffered from several limitations:
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Low Yields : Reaction efficiencies rarely exceeded 70% due to incomplete dissolution of reactants and side reactions.
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Environmental Impact : Large volumes of wastewater contaminated with unreacted precursors and byproducts posed disposal challenges.
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Process Complexity : Multiple purification steps, including repetitive crystallizations, were required to achieve acceptable purity levels, increasing time and cost.
These drawbacks necessitated the development of alternative methodologies to improve both economic and environmental outcomes.
Modern Solvent-Based Synthesis Techniques
Organic Solvent Selection and Reaction Optimization
The patent CN103601700A introduced a groundbreaking method using organic solvents to enhance reactant solubility and reaction kinetics. Key innovations include:
Solvent Systems
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Ethanol, Dichloromethane, and Acetone : These solvents demonstrated superior dissolution capabilities for both phosphoric acid and anhydrous piperazine, facilitating homogeneous reaction conditions. Ethanol emerged as the preferred solvent due to its balance of polarity, boiling point, and cost.
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Mass Ratios : Optimal solvent-to-reactant mass ratios were identified as 10:1 for phosphoric acid and 8:1 for piperazine, ensuring complete dissolution without excessive solvent use.
Temperature and Time Parameters
Stepwise Synthesis Protocol
The modern method involves four critical stages:
Dissolution and Filtration
Reaction and Crystallization
Centrifugation and Drying
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Crystallized product is separated via centrifugation, washed with cold solvent, and vacuum-dried at 50–60°C to yield pure this compound.
Comparative Analysis of Solvent Efficacy
Performance Metrics Across Solvents
The table below summarizes results from exemplary syntheses using different solvents:
| Example | Solvent | Phosphoric Acid (g) | Piperazine (g) | Solvent Volume (mL) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | Ethanol | 97.97 | 86.14 | 3000 | 45 | 90.4 | 99.3 |
| 2 | Dichloromethane | 97.97 | 86.14 | 3500 | 60 | 91.5 | 99.7 |
| 3 | Ethanol | 97.97 | 86.14 | 4000 | 60 | 92.4 | 99.6 |
| 4 | Acetone | 97.97 | 86.14 | 2500 | 50 | 91.2 | 99.3 |
Key Observations
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Ethanol : Delivered consistent yields (90.4–92.4%) and high purity (99.3–99.6%), making it ideal for industrial applications.
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Dichloromethane : Achieved the highest purity (99.7%) but required stricter temperature control due to its lower boiling point.
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Acetone : Provided moderate performance but posed challenges in solvent recovery due to its volatility.
Industrial Scalability and Process Economics
Cost-Benefit Analysis
Environmental Impact Mitigation
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Reduced Wastewater : Organic solvent-based methods generate 70% less aqueous waste than traditional water-based processes.
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Lower Carbon Footprint : Ethanol, a bio-based solvent, offers a 30% reduction in greenhouse gas emissions compared to dichloromethane.
Quality Control and Regulatory Compliance
Purity Assurance Techniques
Chemical Reactions Analysis
Types of Reactions: Piperazine phosphate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction of piperazine derivatives can lead to the formation of piperazine-based alcohols.
Substitution: Piperazine can undergo nucleophilic substitution reactions to form various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Piperazine-based alcohols.
Substitution: Substituted piperazines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Piperazine derivatives, including piperazine phosphate, have shown significant potential in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells, demonstrating effective anti-proliferative activity against various cancer types such as colon and breast cancer, as well as leukemia. Piperazine moieties enhance the binding affinity to biological targets, making them valuable in drug design .
Antimicrobial Activity
this compound has been incorporated into the synthesis of antimicrobial polymers. These polymers exhibit broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism involves electrostatic interactions that disrupt microbial cell membranes, leading to cell lysis and death .
Pharmaceutical Formulations
As an Auxiliary Ingredient
this compound is often used as an auxiliary ingredient in pharmaceutical formulations. Its role is crucial in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). For instance, it has been utilized in combination with other compounds to improve therapeutic efficacy while minimizing side effects .
Combination Therapies
In clinical settings, this compound has been studied for its synergistic effects when combined with other drugs. For example, studies have indicated that combining piperazine with standard analgesics can improve pain management outcomes while reducing the risk of adverse effects associated with higher doses of opioids .
Case Study 1: Antimicrobial Polymer Development
A study published by RSC Publishing highlighted the synthesis of a piperazine-based polymer that demonstrated enhanced antimicrobial properties compared to traditional antibiotics. This polymer was effective against resistant strains such as MRSA and exhibited a novel mechanism of action by targeting bacterial membranes .
Case Study 2: Cancer Therapy
In a recent investigation into piperazine derivatives for cancer treatment, researchers found that certain piperazine analogs showed greater potency than established chemotherapeutics like cisplatin. These findings suggest that this compound could play a significant role in developing new anticancer agents .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Induces apoptosis; effective against multiple cancer types |
| Antimicrobial Activity | Development of antimicrobial polymers | Effective against MRSA, E. coli; disrupts microbial membranes |
| Pharmaceutical Formulations | Used as an auxiliary ingredient to enhance solubility and bioavailability | Improves therapeutic efficacy; reduces side effects |
| Combination Therapies | Synergistic effects when combined with analgesics | Enhances pain management; minimizes opioid side effects |
Mechanism of Action
Piperazine phosphate acts as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of the parasites, allowing them to be expelled from the host body .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine phosphate is structurally and functionally compared to other piperazine derivatives, anthelmintics, and phosphate-containing compounds. Key comparisons are detailed below:
Piperazine Citrate vs. This compound
- Efficacy : Both compounds exhibit similar anthelmintic activity against Ascaris lumbricoides, but this compound shows marginally higher cure rates (93% vs. 84%) in clinical trials .
- Solubility : Piperazine citrate has better water solubility (≥100 μM at pH 6.5), whereas this compound’s solubility is pH-dependent (60–80 μM at pH 6.5) .
- Toxicity : this compound has a lower incidence of gastrointestinal side effects compared to citrate formulations .
Pyrantel Pamoate vs. This compound
- Mechanism : Pyrantel pamoate acts as a depolarizing neuromuscular blocker, while this compound induces hyperpolarization .
- Spectrum : Pyrantel shows broader activity against hookworms (Ancylostoma duodenale), whereas this compound is less effective against cestodes (e.g., Taenia saginata) .
- Clinical Outcomes : A 1971 trial reported pyrantel pamoate’s superior cure rate (97% vs. 93%) and fewer adverse events compared to this compound .
Morpholine and Piperazine Isosteres
- Anti-Alzheimer’s Activity : Substituting piperazine with morpholine in cholinesterase inhibitors (e.g., compound 5c ) reduced inhibition efficacy by 60–80%, highlighting piperazine’s critical role in enzyme binding .
- Serotonin Receptor Affinity : Morpholine-containing derivatives (e.g., 3c–10c ) exhibited 10-fold lower 5-HT₁A receptor affinity compared to piperazine analogues (e.g., 3d–11d ) .
Piperazine Derivatives in Drug Design
Structural Analogues in Material Science
- Uranyl Phosphites : Piperazinium dications in uranyl phosphites form hydrogen-bonded 2D/3D networks, unlike morpholine-based templates, which fail to stabilize such frameworks .
- Zinc Phosphates : this compound templates yield linear chains (e.g., [C₆N₂H₁₈][Zn(HPO₄)(H₂PO₄)₂]), while triethylene tetramine produces 3D molecular sieves (e.g., BePO₄-GME) .
Key Research Findings
Anthelmintic Limitations : this compound is ineffective against Trichuris trichiura, even at doses active against Ascaris .
Metabolic Stability : Piperazine moieties are prone to deethylation and oxidation, necessitating structural optimization (e.g., ClogD-adjusted isosteres) to reduce clearance .
Structural Versatility : Piperazine’s protonation state (pKa ≈ 6–7) enables pH-dependent solubility and interactions with phosphate backbones in DNA hybridization .
Data Tables
Table 1: Anthelmintic Efficacy Comparison
Table 2: Physicochemical Properties of Piperazine Derivatives
Biological Activity
Piperazine phosphate is a derivative of piperazine, a cyclic organic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.
Overview of this compound
This compound is often used in medical treatments, particularly in parasitic infections. Its efficacy against various helminths, such as Ascaris lumbricoides and Enterobius vermicularis, has been documented in clinical studies. The compound functions primarily as an anthelmintic agent.
Anthelmintic Activity
This compound is primarily recognized for its effectiveness in treating enterobiasis and ascariasis. Clinical studies have shown varying cure rates when compared to other anthelmintics:
In a study involving 46 patients treated for ascariasis with a single dose of piperazine citrate, 34 patients were cured, demonstrating its effectiveness as a rapid treatment option . However, it was noted that a two-day treatment regimen yielded better results, curing 50 out of 53 patients.
The mechanism by which this compound exerts its anthelmintic effect involves neuromuscular paralysis of the parasites. It acts as a GABA agonist, inducing hyperpolarization of the worm's muscle cells, leading to paralysis and eventual expulsion from the host's body . This mode of action is crucial for its effectiveness against various helminths.
Antimicrobial Properties
Beyond its use as an anthelmintic, piperazine derivatives exhibit significant antimicrobial properties. Research indicates that piperazine-based compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, piperazine polymers have shown broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Comparative Antimicrobial Efficacy
| Compound | Target Pathogen | Activity |
|---|---|---|
| Piperazine Polymer | E. coli | Significant |
| Piperazine Polymer | S. aureus | Significant |
| Piperazine Derivative | Mycobacterium smegmatis | High selectivity |
The positive charge and lipophilicity of these compounds facilitate their interaction with bacterial membranes, leading to cell disruption .
Cytotoxic Effects
Recent studies have highlighted the cytotoxic potential of novel piperazine derivatives against cancer cells. For example, a study on a specific piperazine compound indicated significant anti-proliferative effects on liver cancer cell lines (SNU-475 and SNU-423), with IC50 values indicating potent activity . The mechanism involved apoptosis induction through mitochondrial pathways, showcasing the versatility of piperazine derivatives in therapeutic applications beyond parasitology.
Case Studies
- Ascariasis Treatment : A clinical trial comparing this compound with pyrantel pamoate demonstrated that while both treatments are effective, pyrantel showed superior efficacy with a higher cure rate within a shorter time frame .
- Antimicrobial Application : In laboratory settings, piperazine-based polymers were tested against various bacterial strains, revealing significant antimicrobial activity that supports their potential use in developing new antibacterial agents .
Q & A
Q. What analytical methods are recommended for assessing the purity and content of piperazine phosphate hydrate?
this compound hydrate purity is evaluated through chloride, heavy metals, arsenic, and related substance tests. Quantitative analysis involves dissolving the compound in water, filtering, and using acid-base titration with 1M sulfuric acid and picric acid solution. The residue is dried and calculated against anhydrous this compound (C₄H₁₀N₂·H₃PO₄) . For identification, Reinecke salt TS is added to the filtrate, producing a light red precipitate .
Q. How are this compound tablets formulated and validated for pharmaceutical use?
Tablets must contain 95.0–105.0% of the labeled this compound hydrate. Preparation involves mixing the hydrate with water, filtering, and adding excipients. Content validation includes powdering tablets, extracting with water, and titrating with sulfuric acid. Disintegration testing must be completed within 10 minutes .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
- Solubility : Sparingly soluble in water, insoluble in ethanol/methanol .
- pH : 6.0–6.5 in solution .
- Melting point : ~222°C (with decomposition) . Storage requires well-closed containers to prevent moisture absorption .
Q. Why are different piperazine salts (e.g., phosphate, citrate) used in formulations?
Salts stabilize piperazine in aqueous environments. The phosphate salt contains 42% piperazine base, balancing solubility and stability. Selection depends on required base content and compatibility with excipients .
Advanced Research Questions
Q. How does the protonation state of piperazine influence its application in pH-sensitive fluorescent probes?
Piperazine’s amino group protonation at acidic pH inhibits photoinduced electron transfer in naphthalimide scaffolds, increasing fluorescence by 2–3 fold at pH 5 vs. pH 6. This property is leveraged to design membrane-targeted probes by testing in phosphate-buffered OG micellar solutions .
Q. What methodologies are used to model the retention behavior of this compound in liquid chromatography under varying pH and temperature?
Retention factors are predicted using buffer solutions (e.g., this compound) at 0.02M or 0.05M concentrations. Experimental validation involves measuring temperature dependencies (25–50°C) and comparing with theoretical models. For example, carboxylic acids in piperazine buffer show increased retention with temperature, accurately predicted by the model .
Q. How can this compound be synthesized and optimized as a halogen-free flame retardant?
Piperazine polyphosphates (e.g., pyrophosphate) are synthesized by reacting piperazine with pyrophosphoric acid in aqueous methanol. The precipitate is filtered and dried. Optimization involves adjusting phosphoric acid composition (ortho-, pyro-, or triphosphoric acid) and characterizing solubility and thermal stability .
Q. What strategies are employed to identify and characterize impurities in this compound drug substances?
Forced degradation studies (e.g., oxidation, hydrolysis) and LC-MS/MS are used to detect impurities. Two novel impurities, 4-hydroxy-7-chloro-quinoline and a piperazine oxygenate, were identified in piperaquine phosphate using Toxtree® and Derek® for toxicity risk assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
